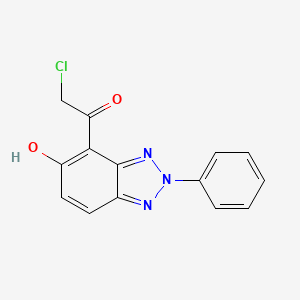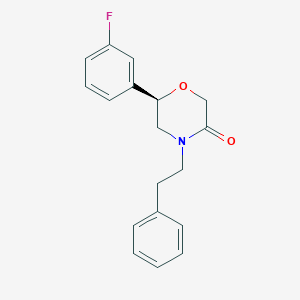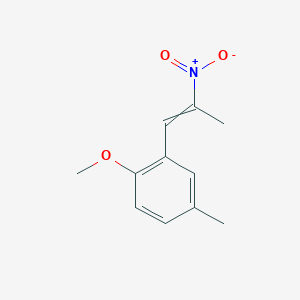
Methyl 5-methylidenecyclohex-1-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methylidenecyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C₉H₁₂O₂ It is a derivative of cyclohexene, featuring a methylidene group at the 5-position and a carboxylate ester group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-methylidenecyclohex-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methylene iodide in the presence of a strong base, such as potassium tert-butoxide, to form the methylidene group. This intermediate can then be esterified with methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and reduce the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-methylidenecyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-methylidenecyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-methylidenecyclohex-1-ene-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The methylidene group can act as a reactive site for nucleophilic attack, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
Methyl cyclohex-1-ene-1-carboxylate: Similar structure but lacks the methylidene group.
Methyl 1-cyclohexene-1-carboxylate: Another derivative of cyclohexene with different substitution patterns.
Propiedades
Número CAS |
918534-26-6 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
methyl 5-methylidenecyclohexene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-7-4-3-5-8(6-7)9(10)11-2/h5H,1,3-4,6H2,2H3 |
Clave InChI |
WTPARPYWDNAYFA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CCCC(=C)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]-](/img/structure/B14186551.png)
![9-Chloro-1,2,3-trimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14186552.png)
![6-(4-Bromophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B14186554.png)

![1,2,4-Thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]-](/img/structure/B14186568.png)

![1H-Pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile](/img/structure/B14186587.png)

![tert-Butyl [2-(4-chloropiperidin-1-yl)ethyl]carbamate](/img/structure/B14186599.png)

![1-Methyl-4-[(2S)-1-nitropropan-2-yl]benzene](/img/structure/B14186613.png)


